

Spectroscopic Profile of H-Trp-Met-OH: An In-Depth Technical Guide

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Compound of Interest

Compound Name: *H-Trp-Met-OH*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of the dipeptide Tryptophyl-Methionine (**H-Trp-Met-OH**). The following sections detail the expected quantitative data from various spectroscopic techniques, in-depth experimental protocols, and visual workflows to aid in the structural elucidation and characterization of this dipeptide.

Introduction

H-Trp-Met-OH is a dipeptide composed of tryptophan and methionine residues. As with many peptides, a thorough understanding of its structural and physicochemical properties is crucial for its application in research and drug development. Spectroscopic techniques are indispensable tools for this purpose, each providing unique insights into the molecular structure, conformation, and purity of the dipeptide. This guide focuses on four key spectroscopic methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Quantitative Spectroscopic Data

The following tables summarize the expected quantitative data from the spectroscopic analysis of **H-Trp-Met-OH**. These values are based on typical data for tryptophan and methionine residues within a peptide linkage and may vary slightly depending on experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within the dipeptide. The following tables outline the predicted ^1H and ^{13}C chemical shifts.

Table 1: Predicted ^1H NMR Chemical Shifts for **H-Trp-Met-OH** in D_2O

Proton Assignment	Tryptophan Residue (ppm)	Methionine Residue (ppm)
$\alpha\text{-CH}$	~4.2 - 4.7	~4.0 - 4.5
$\beta\text{-CH}_2$	~3.2 - 3.4	~2.0 - 2.2
Amide NH	~8.0 - 8.5	~8.0 - 8.5
Indole NH (Trp)	~10.0 - 10.5	-
Indole Aromatic CH (Trp)	~7.0 - 7.8	-
$\gamma\text{-CH}_2$ (Met)	-	~2.5 - 2.7
S- CH_3 (Met)	-	~2.1

Table 2: Predicted ^{13}C NMR Chemical Shifts for **H-Trp-Met-OH**

Carbon Assignment	Tryptophan Residue (ppm)	Methionine Residue (ppm)
Carbonyl (C=O)	~172 - 176	~172 - 176
$\alpha\text{-C}$	~55 - 60	~53 - 58
$\beta\text{-C}$	~28 - 32	~30 - 34
Indole C (Trp)	~110 - 138	-
$\gamma\text{-C}$ (Met)	-	~30 - 33
S- CH_3 (Met)	-	~15 - 17

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and sequence of peptides. The expected mass-to-charge ratios (m/z) for the protonated molecular ion and its

primary fragments are presented below.

Table 3: Predicted m/z Values for **H-Trp-Met-OH** and its Fragments in ESI-MS

Ion Type	Sequence Fragment	Predicted m/z
[M+H] ⁺	H-Trp-Met-OH	~336.14
b ₁	Trp	~187.08
y ₁	Met	~150.06
a ₁	Trp - CO	~159.09
Immonium ion (Trp)	~130.07	
Immonium ion (Met)	~102.04	

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and secondary structure of the dipeptide.

Table 4: Characteristic IR Absorption Bands for **H-Trp-Met-OH**

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group/Structure
~3300	N-H stretch	Amide A, Indole NH
~3080	C-H stretch (aromatic)	Indole ring
~2960-2850	C-H stretch (aliphatic)	CH, CH ₂ , CH ₃
~1650	C=O stretch	Amide I (peptide bond)
~1540	N-H bend	Amide II (peptide bond)
~1450	C-H bend	CH ₂
~1380	C-H bend	CH ₃
~740	C-H out-of-plane bend	Indole ring

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **H-Trp-Met-OH** is dominated by the tryptophan residue due to its aromatic indole ring.[\[1\]](#)

Table 5: Expected UV-Vis Absorption Maxima for **H-Trp-Met-OH**

Wavelength (λ_{max}) (nm)	Chromophore	Molar Absorptivity (ϵ) ($\text{M}^{-1}\text{cm}^{-1}$)
~280	Tryptophan (Indole)	~5600
~220	Peptide Bond	Variable
~205	Peptide Backbone	Variable

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for the structural elucidation of **H-Trp-Met-OH**.

Methodology:

- Sample Preparation:
 - Dissolve 5-10 mg of **H-Trp-Met-OH** in 0.5 mL of deuterium oxide (D_2O).
 - For observation of exchangeable protons (amide and indole NH), dissolve the sample in a 90% H_2O /10% D_2O mixture.[\[2\]](#)
 - The sample concentration should ideally be greater than 0.5 mM.[\[3\]](#)
 - The total salt concentration in the buffer should be below 300 mM to avoid signal broadening.[\[3\]](#)
 - Transfer the solution to a 5 mm NMR tube.

- Instrumentation:
 - A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
- Data Acquisition:
 - ^1H NMR:
 - Acquire a standard 1D ^1H NMR spectrum.
 - Set the spectral width to cover the range of -1 to 12 ppm.
 - Apply water suppression techniques if the sample is in $\text{H}_2\text{O}/\text{D}_2\text{O}$.
 - ^{13}C NMR:
 - Acquire a proton-decoupled 1D ^{13}C NMR spectrum.
 - Set the spectral width to cover the range of 0 to 180 ppm.
 - 2D NMR (Optional but Recommended):
 - Acquire a COSY (Correlation Spectroscopy) spectrum to establish ^1H - ^1H spin-spin couplings.
 - Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded ^1H and ^{13}C atoms.
- Data Processing and Analysis:
 - Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs.
 - Calibrate the chemical shifts using a suitable internal or external standard (e.g., DSS or TSP for aqueous samples).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

- Analyze the splitting patterns (multiplicity) in the ^1H NMR spectrum to deduce proton coupling information.
- Assign the peaks in the ^1H and ^{13}C spectra to the corresponding nuclei in the **H-Trp-Met-OH** structure, using 2D NMR data for confirmation.

Mass Spectrometry (UPLC-MS/MS)

Objective: To confirm the molecular weight and sequence of **H-Trp-Met-OH**.

Methodology:

- Sample Preparation:
 - Prepare a stock solution of **H-Trp-Met-OH** at 1 mg/mL in a suitable solvent (e.g., water/acetonitrile mixture).
 - Dilute the stock solution to a working concentration of 1-10 $\mu\text{g/mL}$ with the initial mobile phase.
- Instrumentation:
 - An Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) with an electrospray ionization (ESI) source.[\[4\]](#)[\[5\]](#)
- UPLC Method:
 - Column: A reversed-phase C18 column (e.g., 100 mm \times 2.1 mm, 1.8 μm).[\[4\]](#)
 - Mobile Phase A: 0.1% formic acid in water.[\[4\]](#)
 - Mobile Phase B: 0.1% formic acid in acetonitrile.[\[4\]](#)
 - Gradient: A suitable gradient from low to high percentage of Mobile Phase B to ensure good separation and elution of the dipeptide.
 - Flow Rate: 0.3 - 0.5 mL/min.

- Column Temperature: 40 °C.[4]
- Injection Volume: 1-5 µL.
- Mass Spectrometry Method:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Scan Mode: Full scan MS followed by data-dependent MS/MS acquisition.
 - Full Scan Range: m/z 100-500.
 - MS/MS Scan: Select the $[M+H]^+$ ion for fragmentation and acquire the product ion spectrum.
 - Collision Gas: Argon.
 - Collision Energy: A ramped collision energy (e.g., 10-30 eV) to generate a range of fragment ions.
- Data Analysis:
 - Identify the peak corresponding to the $[M+H]^+$ ion of **H-Trp-Met-OH** in the full scan mass spectrum.
 - Analyze the MS/MS spectrum to identify the characteristic b- and y-type fragment ions.
 - Compare the experimental m/z values with the theoretical values to confirm the identity and sequence of the dipeptide.

Infrared (IR) Spectroscopy (ATR-FTIR)

Objective: To identify the functional groups and obtain information about the secondary structure of **H-Trp-Met-OH**.

Methodology:

- Sample Preparation:

- Place a small amount of the solid **H-Trp-Met-OH** dipeptide directly onto the ATR crystal.
- Alternatively, dissolve the peptide in a suitable solvent (e.g., D₂O to avoid interference from water's strong IR absorption in the amide I region), deposit a drop onto the ATR crystal, and allow the solvent to evaporate.^[6]
- Instrumentation:
 - A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Collect the sample spectrum over the range of 4000-400 cm⁻¹.
 - Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a good signal-to-noise ratio.
- Data Processing and Analysis:
 - Perform a background subtraction.
 - Identify the characteristic absorption bands corresponding to the functional groups present in **H-Trp-Met-OH** (e.g., N-H, C-H, C=O).
 - Analyze the position of the Amide I and Amide II bands to infer information about the secondary structure of the dipeptide in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maxima and quantify the concentration of **H-Trp-Met-OH**.

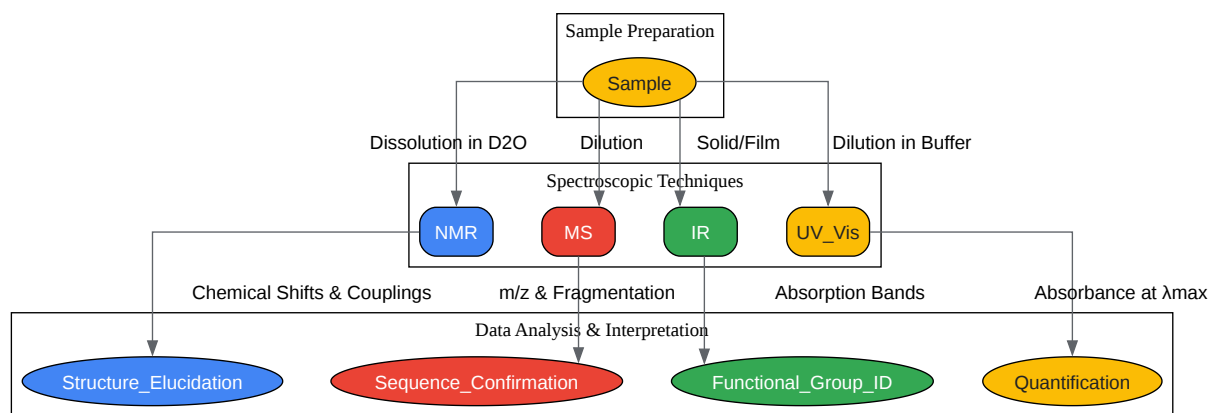
Methodology:

- Sample Preparation:

- Prepare a stock solution of **H-Trp-Met-OH** in a suitable buffer (e.g., phosphate buffer, pH 7.4).
- Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.
- Instrumentation:
 - A dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Use a matched pair of quartz cuvettes (e.g., 1 cm path length).
 - Fill the reference cuvette with the buffer used to dissolve the sample.
 - Fill the sample cuvette with the **H-Trp-Met-OH** solution.
 - Scan the absorbance from 400 nm to 200 nm.^[7]
- Data Analysis:
 - Identify the wavelength of maximum absorbance (λ_{max}), which is expected to be around 280 nm due to the tryptophan residue.^[1]
 - Use the Beer-Lambert law ($A = \epsilon cl$) to calculate the concentration of the dipeptide, where A is the absorbance at λ_{max} , ϵ is the molar absorptivity, c is the concentration, and l is the path length of the cuvette. The molar absorptivity of tryptophan at 280 nm is approximately $5600 \text{ M}^{-1}\text{cm}^{-1}$.^[1]

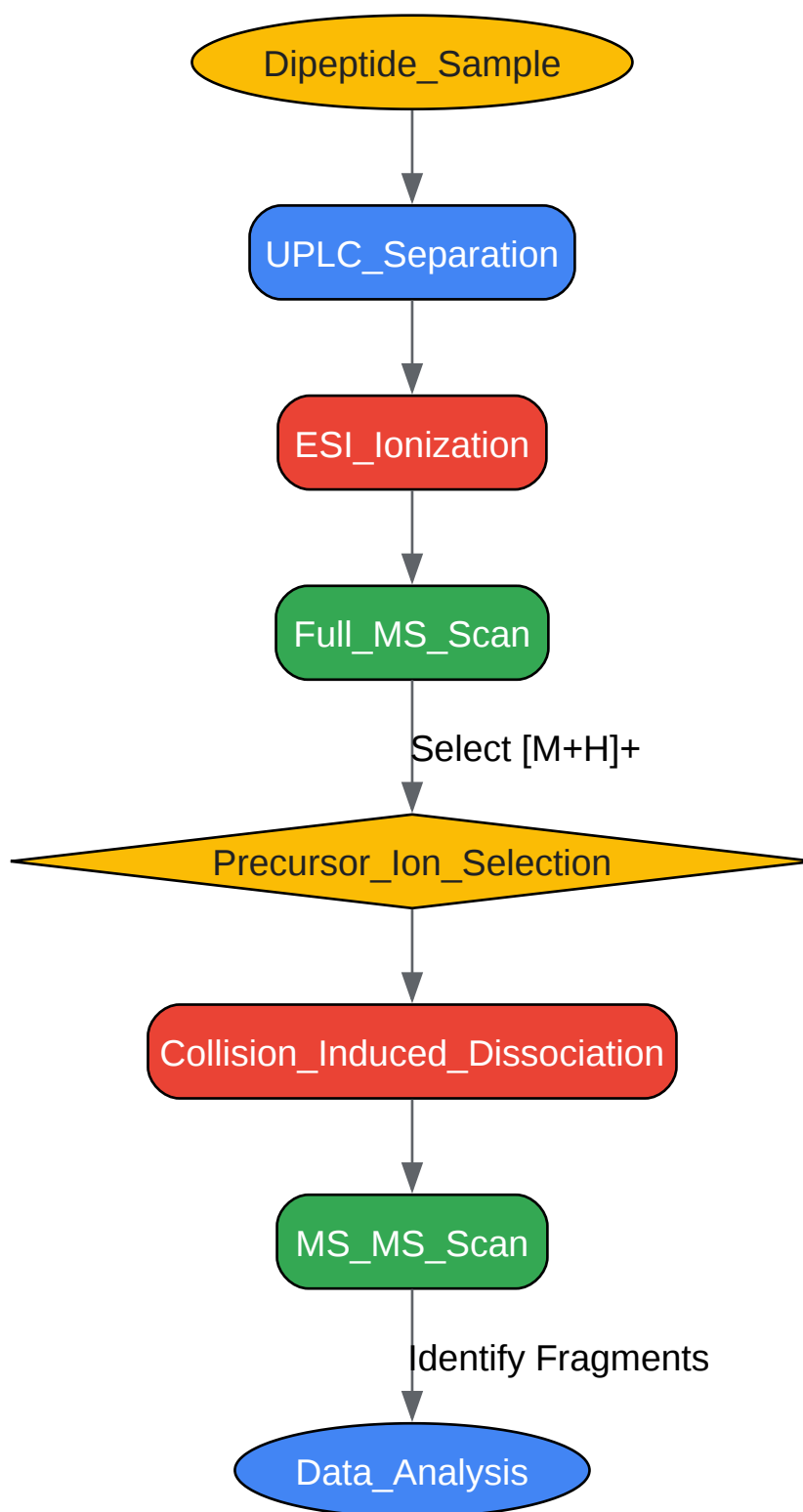
Visualization of Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the key experimental protocols.



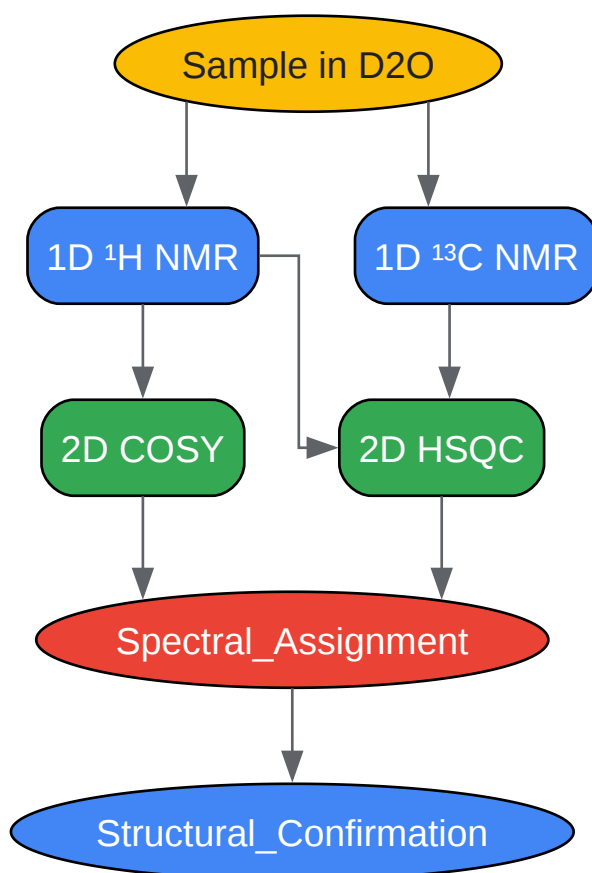
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Caption: Overall workflow for the spectroscopic analysis of **H-Trp-Met-OH**.



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Caption: Detailed workflow for UPLC-MS/MS analysis of **H-Trp-Met-OH**.



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Caption: Workflow for 1D and 2D NMR analysis of **H-Trp-Met-OH**.

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